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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and

characterization of cholecystokinin-33 (CCK-33). It details the pivotal experiments, outlines the

methodologies employed, and illustrates the key signaling pathways, offering a comprehensive

resource for professionals in the field.

A Historical Overview: From Gut Extract to Purified
Peptide
The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and

Eric Oldberg at Northwestern University Medical School discovered a substance in intestinal

extracts that stimulated gallbladder contraction. They aptly named this substance

"cholecystokinin," from the Greek words "chole" (bile), "cysto" (sac), and "kinin" (to move). For

decades, cholecystokinin was known primarily for this function.

A significant breakthrough came in 1968 when Swedish biochemists Viktor Mutt and J. Erik

Jorpes at the Karolinska Institute in Stockholm successfully isolated and determined the amino

acid sequence of a 33-amino acid peptide from porcine upper intestinal tissue, which they

identified as cholecystokinin.[1][2][3] This peptide, now known as CCK-33, was found to be a

potent stimulator of both gallbladder contraction and pancreatic enzyme secretion. Their work

also revealed that pancreozymin, a substance discovered earlier and thought to be a separate

hormone responsible for pancreatic secretion, was, in fact, identical to cholecystokinin.[3]
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The structural elucidation of CCK-33 was a landmark achievement that opened the door to a

deeper understanding of its diverse physiological roles, not only in the gastrointestinal system

but also as a neurotransmitter in the central nervous system.

The Monumental Task of Purification: Isolating CCK-
33
The isolation of CCK-33 from porcine intestinal tissue was a formidable challenge due to its low

abundance. The meticulous process employed by Mutt and Jorpes involved several key protein

purification techniques common in that era. While a complete, detailed protocol with

quantitative yields at each step is not fully documented in a single source, the general workflow

can be reconstructed based on their publications and standard biochemical practices of the

1960s.

Experimental Protocol: Purification of Porcine CCK-33
(Inferred)
Objective: To isolate and purify cholecystokinin-33 from porcine upper intestinal tissue.

Materials:

Upper intestines from pigs

Boiling water bath

Acetic acid

Sodium chloride (NaCl)

Ethanol

Diethyl ether

Carboxymethyl-cellulose (CMC) for ion-exchange chromatography

Sephadex gels for gel filtration chromatography
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Reagents for bioassay (e.g., guinea pig gallbladder)

Methodology:

Extraction:

The upper intestinal tissue from pigs was minced and boiled in water to inactivate

proteolytic enzymes and extract the peptides.

The aqueous extract was then acidified with acetic acid to precipitate larger proteins,

leaving smaller peptides like CCK in the supernatant.

Fractional Precipitation with Sodium Chloride:

The acidic supernatant was subjected to fractional precipitation by the stepwise addition of

sodium chloride.

CCK-containing fractions were precipitated at a specific NaCl concentration, allowing for a

crude separation from other peptides and proteins.

Ethanol and Ether Precipitation:

Further purification was achieved by precipitation with ethanol and diethyl ether to remove

lipids and other organic contaminants.

Ion-Exchange Chromatography:

The partially purified peptide fraction was subjected to ion-exchange chromatography,

likely using a cation-exchange resin like carboxymethyl-cellulose (CMC).

Peptides were bound to the column and then eluted with a salt gradient (e.g., increasing

concentrations of NaCl), separating them based on their net charge.

Gel Filtration Chromatography:

Fractions showing CCK activity from the ion-exchange step were further purified by gel

filtration chromatography using Sephadex gels.
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This step separated peptides based on their size, further isolating CCK-33 from larger and

smaller contaminants.

Bioassay-Guided Fraction Collection:

Throughout the purification process, fractions were tested for their biological activity using

a bioassay, most likely the contraction of an isolated guinea pig gallbladder. This allowed

the researchers to track the presence of CCK and select the most active fractions for the

next purification step.

Quantitative Data
Unfortunately, a detailed table summarizing the quantitative data (total protein, specific activity,

yield, and purification fold) for each step of the original purification of CCK-33 by Mutt and

Jorpes is not readily available in the published literature. The focus of their seminal 1968 paper

was on the structural determination of the purified peptide.

Deciphering the Code: Amino Acid Sequencing of
CCK-33
Once a highly purified sample of CCK-33 was obtained, the next critical step was to determine

its primary structure—the sequence of its amino acids. The method of choice during this period

was the Edman degradation, a technique developed by Pehr Edman.

Experimental Protocol: Edman Degradation for Peptide
Sequencing
Objective: To determine the N-terminal amino acid sequence of purified porcine CCK-33.

Materials:

Purified CCK-33 peptide

Phenyl isothiocyanate (PITC)

Anhydrous acid (e.g., trifluoroacetic acid - TFA)
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Organic solvents (for extraction)

Chromatography system for identifying PTH-amino acids (e.g., paper chromatography or an

early form of column chromatography)

Methodology:

Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly

alkaline conditions. The PITC molecule covalently attaches to the free N-terminal amino

group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

Cleavage: The PTC-peptide was then treated with an anhydrous acid, such as trifluoroacetic

acid. This cleaves the peptide bond between the first and second amino acid, releasing the

N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

Conversion and Identification: The thiazolinone derivative was extracted into an organic

solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid

derivative by treatment with aqueous acid. The specific PTH-amino acid was then identified

using chromatographic techniques.

Iterative Cycles: The remaining peptide, now one amino acid shorter, was subjected to the

next cycle of Edman degradation to identify the new N-terminal amino acid. This process

was repeated sequentially to determine the entire amino acid sequence of CCK-33.[4][5]

Amino Acid Composition of Porcine CCK-33
The sequencing efforts of Mutt and Jorpes revealed the following 33-amino acid sequence for

porcine CCK-33, including a sulfated tyrosine residue, which is crucial for its biological activity

at the CCK1 receptor:

Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-Ile-

Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2[6]

Mechanisms of Action: The Signaling Pathways of
Cholecystokinin
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Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-

coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the

cholecystokinin-2 receptor (CCK2R, formerly CCK-B). Both receptors primarily couple to Gq/11

proteins, initiating a canonical signaling cascade involving phospholipase C.

CCK1 Receptor Signaling Pathway
The CCK1 receptor is found predominantly in the periphery, including the gallbladder,

pancreas, and vagal afferent neurons. It has a high affinity for the sulfated forms of CCK.
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Caption: CCK1 Receptor Signaling Cascade.

CCK2 Receptor Signaling Pathway
The CCK2 receptor is found in the brain and stomach and has a high affinity for both sulfated

and non-sulfated forms of CCK, as well as for the hormone gastrin.
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Caption: CCK2 Receptor Signaling Cascade.

Conclusion
The discovery and characterization of cholecystokinin-33 represent a significant chapter in the

history of endocrinology and neuroscience. The pioneering work of Ivy, Oldberg, Mutt, and

Jorpes laid the foundation for our current understanding of this multifaceted peptide. From its

initial identification as a regulator of gallbladder contraction to its recognition as a key player in

digestion, satiety, and neurotransmission, the story of CCK-33 is a testament to the power of

meticulous biochemical investigation. This technical guide provides a detailed overview of this

journey, offering valuable insights for researchers and professionals dedicated to unraveling the

complexities of peptide hormones and their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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